4-Fluororacephedrine hydrochloride is a synthetic compound with the chemical formula CHClFNO. It is classified as a substituted phenethylamine and is structurally related to ephedrine, a well-known stimulant and bronchodilator. This compound has garnered interest in pharmacological research due to its potential applications in various therapeutic areas, particularly concerning its stimulant effects and possible use in treating respiratory conditions.
4-Fluororacephedrine hydrochloride falls under the category of fluorinated compounds, which are known for their unique chemical properties due to the presence of fluorine atoms. It is also classified as a psychoactive substance, given its structural similarity to other stimulants and its potential effects on the central nervous system.
The synthesis of 4-fluororacephedrine hydrochloride typically involves several chemical reactions that introduce the fluorine atom into the racemic ephedrine framework. One common method includes the nucleophilic substitution of appropriate precursors, such as racemic ephedrine or its derivatives, using fluorinating agents.
Technical Details:
The molecular structure of 4-fluororacephedrine hydrochloride features a phenethylamine backbone with a fluorine atom at the para position relative to the hydroxyl group. The presence of the hydrochloride salt enhances solubility in water, making it suitable for various applications.
4-Fluororacephedrine hydrochloride can undergo various chemical reactions typical of substituted amines. These include:
Technical Details:
The mechanism of action for 4-fluororacephedrine hydrochloride primarily involves its interaction with adrenergic receptors in the body. As a stimulant, it likely acts as an agonist at beta-adrenergic receptors, leading to increased heart rate, bronchodilation, and enhanced alertness.
Research indicates that compounds similar to 4-fluororacephedrine may also exhibit effects on neurotransmitter release, particularly norepinephrine and dopamine, contributing to their stimulant properties .
Relevant data from studies indicate that the compound's physical properties align with those expected from similar substituted phenethylamines .
4-Fluororacephedrine hydrochloride has potential applications in several scientific fields:
4-Fluororacephedrine hydrochloride is systematically named as (1R,2S)-1-(4-fluorophenyl)-2-(methylamino)propan-1-ol hydrochloride, reflecting its racemic nature and atomic connectivity. Its molecular formula is C₁₀H₁₅ClFNO, with a molar mass of 219.68 g/mol. The compound features a chiral center at the β-carbon adjacent to the aromatic ring and the benzylic alcohol, resulting in stereoisomers with potentially distinct biological activities. The defining structural modification is the para-fluorine substitution on the phenyl ring, replacing the hydrogen atom found in the parent compound ephedrine. This modification introduces substantial electronic and steric perturbations while minimally altering molecular dimensions due to fluorine's modest van der Waals radius (1.47 Å vs. hydrogen's 1.20 Å) [2] [4] [8].
Table 1: Key Molecular Properties of 4-Fluororacephedrine Hydrochloride
Property | Value | Measurement Method/Notes |
---|---|---|
Molecular Formula | C₁₀H₁₅ClFNO | Elemental analysis |
Molar Mass | 219.68 g/mol | Calculated from atomic weights |
Chiral Centers | 1 (racemic mixture) | Stereochemical analysis |
Key Functional Groups | 4-Fluorophenyl, β-hydroxy, methylamino | NMR, IR spectroscopy |
Predicted logP (XLogP3) | ~1.0 | Computational modeling [2] |
Salt Form | Hydrochloride | Synthesis characterization |
The para-fluorine atom exerts strong electron-withdrawing effects via the inductive mechanism, reducing electron density across the aromatic system. This polarization significantly impacts the molecule's dipole moment, lipophilicity, and hydrogen-bonding capacity compared to unsubstituted ephedrine. Crystallographic studies of analogous compounds reveal that the C-F bond adopts a conformation nearly coplanar with the aromatic ring, optimizing resonance interactions. The hydrochloride salt formation protonates the methylamino group, enhancing aqueous solubility and influencing solid-state packing through ionic interactions and hydrogen-bonding networks involving the chloride anion, hydroxyl group, and protonated amine [4] [7] [8].
The synthesis of fluorinated ephedrine analogues was first documented in 1991 through academic research exploring structure-activity relationships in sympathomimetic amines [2]. Mullen's thesis work systematically modified the ephedrine scaffold, introducing halogens at various ring positions to probe steric and electronic effects on adrenergic receptor interactions. The para-fluorine derivative emerged from these efforts, synthesized via nucleophilic aromatic substitution or diazotization-fluorination pathways from precursor amines. However, this compound remained largely a chemical curiosity until the early 2010s, when it reappeared in forensic analyses as a novel psychoactive substance (NPS). Its identification in 2013 marked the migration of fluorinated phenethylamines from academic journals to recreational drug markets, reflecting broader trends in designer drug evolution [2] [9].
The compound's rediscovery coincided with heightened regulatory scrutiny of traditional stimulants like ephedrine and pseudoephedrine, which faced purchasing restrictions due to their role as methamphetamine precursors. Chemists within the NPS sector explored fluorinated analogues like 4-fluororacephedrine hydrochloride partly to circumvent these controls, leveraging the assumption that subtle structural changes might avoid legal classification while preserving psychostimulant effects. Additionally, its role as a synthetic intermediate gained attention, particularly for preparing 4-fluoromethamphetamine (4-FMA) through reduction or reductive amination methods. Forensic investigations further revealed 4-fluororacephedrine as a human metabolite of flephedrone (4-fluoromethcathinone), expanding its significance in toxicology [2] [10].
Table 2: Historical Timeline of 4-Fluororacephedrine Hydrochloride
Year | Event | Significance |
---|---|---|
1991 | First reported synthesis | Academic exploration of ephedrine analogues |
2008 | Emergence of flephedrone (4-FMC) in NPS market | Later linked to 4-fluororacephedrine as a metabolite |
2013 | Identification as a novel psychoactive substance | Recognition in recreational drug samples |
2015 | Detailed pharmacological characterization | Confirmation as norepinephrine releasing agent [2] |
The strategic incorporation of fluorine at the para-position of 4-fluororacephedrine hydrochloride exemplifies rational medicinal chemistry design to modulate drug-receptor interactions and metabolic stability. Fluorination primarily enhances metabolic resistance to oxidative degradation by cytochrome P450 enzymes. The strong C-F bond and fluorine's electron-withdrawing character deactivate the aromatic ring toward electrophilic oxidation, particularly preventing hydroxylation at the critical para-position—a primary metabolic pathway for ephedrine itself. This blockade extends plasma half-life and may increase bioavailability, a principle validated across numerous fluorinated pharmaceuticals [4] [9].
Electronically, the fluorine substituent significantly influences the molecule's lipophilicity profile, quantified by the predicted partition coefficient (log P). While ephedrine exhibits a log P of ~0.9, fluorination elevates this value to ~1.0 for 4-fluororacephedrine. This modest increase enhances membrane permeability and central nervous system penetration while maintaining sufficient aqueous solubility for biological distribution—a critical balance in neuroactive drug design. Computational electrostatic potential maps demonstrate altered charge distribution around the aromatic ring, potentially optimizing interactions with catecholamine binding pockets through dipole alignment and reduced π-electron density [2] [4].
Pharmacologically, fluorination tailors receptor selectivity. While ephedrine exhibits balanced activity across monoamine transporters, 4-fluororacephedrine demonstrates preferential activity as a norepinephrine releasing agent, with reduced effects on dopamine and serotonin pathways. This selectivity profile arises from fluorine-induced steric and electronic perturbations that differentially affect interactions with transporter proteins. Notably, fluorinated ephedrine analogues generally lack significant affinity for the human trace amine-associated receptor 1 (hTAAR1), distinguishing them from many non-fluorinated amphetamines. This receptor selectivity profile makes it a valuable tool compound for studying norepinephrine-specific neurochemistry [2] [3].
Table 3: Comparative Impact of Para-Fluorination on Ephedrine Derivatives
Property | Ephedrine | 4-Fluororacephedrine | Pharmacochemical Consequence |
---|---|---|---|
Aromatic Ring pKa | Higher electron density | Reduced electron density | Decreased oxidative metabolism |
Predicted logP | ~0.9 | ~1.0 | Enhanced lipid membrane permeability |
Primary Metabolic Route | Para-hydroxylation | Blocked para-oxidation | Extended plasma half-life |
Transporter Selectivity | Balanced MIR | Norepinephrine preference | Tailored neurochemical effects |
hTAAR1 Affinity | Moderate | Negligible | Distinct mechanism from many amphetamines [2] [3] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: